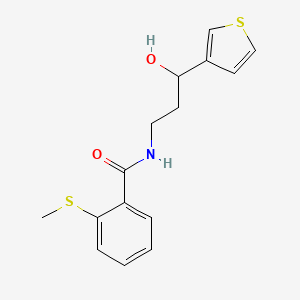![molecular formula C21H25N5O4 B2423463 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-16-5](/img/structure/B2423463.png)
6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Precursors
The compound 6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, due to its complex structure, finds relevance in chemical synthesis research, particularly as a precursor for purine analogs. Studies have shown the synthesis of various disubstituted 1-benzylimidazoles as important precursors to purine analogs, which are pivotal in medicinal chemistry for their diverse biological activities (Alves, Proença, & Booth, 1994). This research highlights the potential utility of such complex molecules in synthesizing biologically active compounds.
Biological Activity and Drug Design
Further applications in scientific research include the exploration of biological activities of purine derivatives. For instance, the synthesis and study of 7,8-polymethylenepurine derivatives have unveiled their potential in antiviral and antihypertensive activities (Nilov et al., 1995). These findings are crucial for drug design, offering a foundation for developing new therapeutic agents targeting specific diseases.
Organic Chemistry and Catalysis
In organic chemistry, compounds like this compound may serve as key intermediates or reagents in catalytic processes. The use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of pyrazole derivatives demonstrates the role of such complex molecules in facilitating organic transformations (Moosavi‐Zare et al., 2013). These studies contribute to the development of greener and more efficient synthetic methodologies.
Quantum-Mechanical Modeling
The chemical structure of this compound and its analogs also provide a rich framework for quantum-mechanical modeling studies. Research on esters with imidazoquinazoline rings, for instance, has utilized quantum-mechanical modeling to explain formation preferences and stability, shedding light on the fundamental aspects of chemical reactivity and molecular structure (Hęclik et al., 2017).
Materials Science
In materials science, the structural motifs found in compounds like this compound can be integral to the design of novel materials. The development of conjugated polyelectrolytes for electron transport layers in solar cells exemplifies how intricate organic molecules contribute to advancements in energy conversion technologies (Hu et al., 2015).
Propriétés
IUPAC Name |
6-(2-ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-30-16-10-8-7-9-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)11-12-29-5/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWNKPXLWKPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
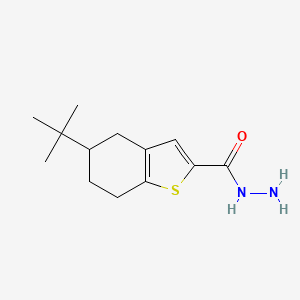
![Methyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2423381.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423382.png)
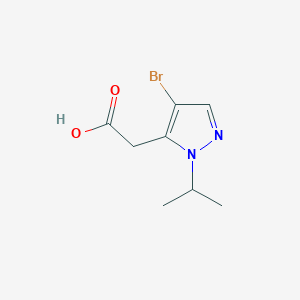
![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2423384.png)

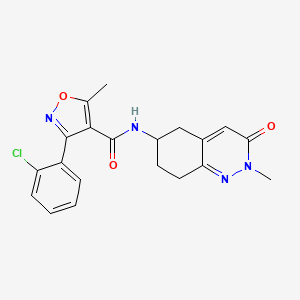
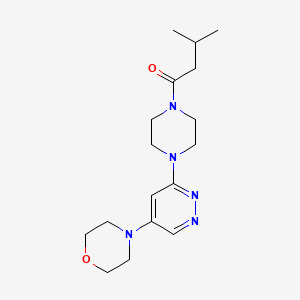
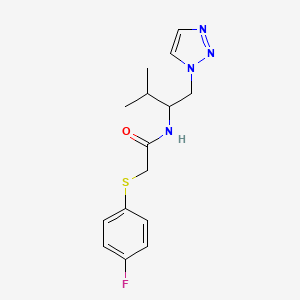
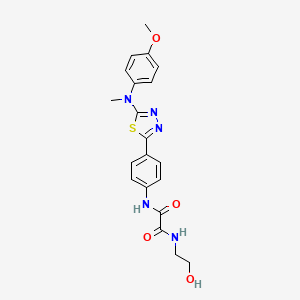
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate](/img/structure/B2423397.png)

